Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine is a heterocyclic compound that merges the structural characteristics of furan and indole, both of which are significant in medicinal chemistry and organic synthesis. The compound is recognized for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis and a candidate for therapeutic applications .
This compound can be synthesized through the condensation of furan-2-carbaldehyde with 1H-indole-3-carbaldehyde, typically in the presence of suitable amines and catalysts like palladium or copper. The synthesis often involves mild reaction conditions, making it accessible for laboratory and industrial settings .
Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine falls under the category of heterocyclic organic compounds. It is classified as an indole derivative due to its structural features that include an indole moiety, which is known for its diverse pharmacological activities. Additionally, it contains a furan ring that contributes to its reactivity and potential biological effects .
The synthesis of Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine typically involves a multi-step process:
The synthesized product can be purified using techniques like thin-layer chromatography or column chromatography. Characterization of the compound is usually performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity .
Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine has a complex molecular structure characterized by:
The molecular formula for Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine is , with a molecular weight of approximately 240.30 g/mol. Spectroscopic data from NMR indicates specific chemical shifts that correspond to different protons in the compound, confirming its structural integrity .
Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions lead to various substituted derivatives that may exhibit different biological activities .
The mechanism of action for Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine involves its interaction with biological targets, particularly in cancer cells. Studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cell lines. The exact mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways .
Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine typically appears as a yellow solid with specific melting points depending on purity.
The compound is soluble in common organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic nature.
Analytical data such as melting point, boiling point, solubility, and spectral data (NMR, MS) provide insight into its physical and chemical behavior, aiding in further applications .
Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine has diverse applications in scientific research:
The structural evolution of indole and furan heterocycles represents a cornerstone of modern medicinal chemistry. Indole derivatives have been integral to pharmacotherapy since the 19th century, with the isolation of reserpine from Rauwolfia serpentina (1952) establishing this scaffold as a critical component of CNS drug development [1]. The mid-20th century witnessed the emergence of indole-based pharmaceuticals like the anti-migraine agent sumatriptan (1989) and the β-blocker pindolol (1965), both leveraging the indole nucleus's capacity for receptor modulation [1]. Concurrently, furan heterocycles gained prominence through natural products such as ranitidine (1981), an H₂-receptor antagonist containing a furan ring that demonstrated enhanced metabolic stability over earlier histamine blockers [9]. The antimicrobial nitrofurantoin (1953) further exemplified furan's bioactivity, utilizing its electron-rich aromatic system for bacterial enzyme inhibition [9].
Table 1: Historical Milestones in Indole and Furan Drug Development
Year | Compound | Heterocycle | Therapeutic Class | Significance |
---|---|---|---|---|
1952 | Reserpine | Indole | Antihypertensive | First indole alkaloid for psychosis/hypertension |
1953 | Nitrofurantoin | Furan | Antibacterial | Demonstrated furan's role in bacterial enzyme inhibition |
1965 | Pindolol | Indole | β-Adrenergic blocker | Utilized indole as β-receptor pharmacophore |
1981 | Ranitidine | Furan | H₂-receptor antagonist | Furan-enhanced bioavailability in ulcer therapy |
2010s | 1,4-Azaindole | Indole | Anti-tubercular (Phase III) | Validated indole's anti-mycobacterial potential [1] |
The convergence of these heterocycles began with rational hybridization strategies in the 2000s, exemplified by DG167 (indazole sulfonamide with furan-like isosteres), which inhibited Mycobacterium tuberculosis DprE1 with IC₅₀ values of 0.39 μM [1]. This historical trajectory underscores how the pharmacological legacy of both scaffolds enabled their fusion into advanced hybrids like furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine [2] [9].
The molecular hybridization of furan and indole scaffolds creates a unified pharmacophore with superior bioactivity compared to individual components. This synergy arises from three key physicochemical mechanisms:
Electrostatic Complementarity: The electron-rich furan oxygen (HOMO ≈ -8.7 eV) engages in hydrogen bonding with bacterial membrane phospholipids, while the indole nitrogen (pKₐ ≈ 17) donates electrons to heme-containing enzymes like CYP450. This dual capability enhances target engagement breadth, as evidenced by furan-indole chalcones inhibiting Mycobacterium tuberculosis at 210 μM – 50% lower than furan-only analogs [1].
Hydrophobic Integration: The planar indole benzene ring (logP ≈ 2.3) intercalates into hydrophobic enzyme pockets inaccessible to furans alone, whereas the furan methylene linker enables membrane penetration. Hybrids like 3-(benzofuran-2-ylmethyl)-1H-indoles exploit this for autophagy induction in cervical cancer (SiHa cells), achieving IC₅₀ values of <40 μM through LC3-II conversion – a mechanism absent in mono-heterocyclic controls [3].
Conformational Constraint: The amine tether restricts rotational freedom, pre-organizing the molecule for target binding. Rhodanine-indole hybrids demonstrate this principle, where furan substitution at C5 enhanced MurB inhibition (MIC 0.004 mg/mL against Enterobacter cloacae) by fixing the carboxylate orientation for active-site salt bridges [4].
Table 2: Pharmacophoric Contributions in Furan-Indole Hybrids
Pharmacophore | Electronic Property | Biological Function | Target Example |
---|---|---|---|
Furan ring | π-excessive heteroaromatic | Membrane disruption via dipole interactions | Bacterial phospholipid bilayers [9] |
Indole nucleus | Moderate basicity (pKₐ 2-5) | Enzyme inhibition via π-stacking/electrostatics | DprE1, MurB, CYP450 [1] |
Amine linker | Protonatable nitrogen | Cellular uptake modulation and charge anchoring | ATP-binding pockets [6] |
The therapeutic outcomes of this synergy include:
The amine linker in furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine serves as a conformational director and charge modulator, critically determining target selectivity and potency. Three structural features underpin its functionality:
Protonation-Dependent Target Engagement: The secondary amine nitrogen (calculated pKₐ 8.2–9.4) undergoes protonation at physiological pH, generating a cation that anchors to aspartate/glutamate residues in enzymes. This explains the 10–50× enhanced antibacterial activity of furan-indole thioureas over non-basic analogs against Gram-negative pathogens like Pseudomonas aeruginosa [2] [4]. Molecular dynamics confirm cationic forms bind MurB (bacterial cell wall enzyme) with ΔG = -9.8 kcal/mol via salt bridges to Arg310 and Asp242 [4].
Linker Length Optimization: Two-atom methylene spacers between heterocycles maximize conformational flexibility while avoiding steric clashes. Hybrids with ethylene linkers (e.g., 3-[(azepan-1-yl)methyl]indoles) achieved 2 μM MIC against mycobacteria by enabling furan-indole dihedral angles of 15–70°, optimal for DprE1 pocket insertion [1]. Contrastingly, rigid linkers like esters reduced potency by 90% due to restricted rotation [5].
Hybridization Topology: The asymmetric tethering (furan→CH₂→NH→CH₂→indole) creates non-superimposable conformers that differentiate between homologous targets. Docking studies reveal the S-enantiomer of furan-indole mannich bases selectively inhibits hCA-IX (tumor-associated carbonic anhydrase) with Kᵢ 84 nM, while the R-form binds off-target isoforms hCA-I/II [6].
Table 3: Amine Linker Structural Features vs. Biological Outcomes
Structural Feature | Optimal Configuration | Biological Impact | Example Compound |
---|---|---|---|
Protonation state | Secondary amine (pKₐ 8–9) | 10–50× enhanced bacterial membrane penetration [4] | Furan-indole thioureas [2] |
Chain length | 2-atom spacer | MIC 0.008 mg/mL vs. Listeria monocytogenes [4] | Rhodanine-indole hybrids |
Stereochemistry | S-configuration | 94% HepG2 growth inhibition at 100 µg/mL [5] | Indole-triazole conjugates |
The amine linker further enables prodrug strategies via pH-sensitive Mannich base formation. Under acidic tumor microenvironments (pH 6.5), furan-indolyl mannich bases undergo hydrolytic cleavage, releasing formaldehyde and the cytotoxic hybrid amine – a mechanism leveraged in 3,4-dichlorophenyl-triazole-indoles for selective HepG2 cytotoxicity (cell viability 10.99% vs. ellipticine 11.5%) [5] [6]. This programmable release underscores the amine's role as a bioactivity multiplier in furan-indole hybrids.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7